molecular formula C8H12O2S2 B8719685 Thiophene,2-[(2,2-dimethoxyethyl)thio]-

Thiophene,2-[(2,2-dimethoxyethyl)thio]-

Cat. No. B8719685
M. Wt: 204.3 g/mol
InChI Key: LWQLFTOXXXEGAY-UHFFFAOYSA-N
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Patent
US07183418B2

Procedure details

To a solution of 2-thiophenethiol (12.3 g, 106 mmol) in acetone (180 ml), bromoacetaldehyde dimethyl acetal (13.6 ml, 115 mmol) was added, followed by potassium carbonate (21.8 g, 158 mmol). The reaction was refluxed for 16 h, cooled, then filtered and concentrated under reduced pressure. The crude product was purified by column chromatography over silica (eluent: petrol:DCM, 2:1) to afford the product as an orange oil (21.0 g, 97%). M/Z 204 (M+). Found C, 47.0; H, 5.7; S, 32.3; O, 15.8. Calc. for C8H12O2S2 C, 47.0; H 5.9; S, 31.4; O, 15.7. 1H NMR (300 MHz, CDCl3) δ 7.35 (dd, 1H, J=1.22 & 5.37 Hz), 7.17 (dd, 1H, J=1.22 & 3.58 Hz), 6.97 (dd, 1H, J=3.58 & 5.37 Hz), 4.51 (t,1 H, J=5.65 Hz), 3.35 (s, 6H), 2.98 (d, 2H, J=5.65 Hz).
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Yield
97%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[SH:6].[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:7][O:8][CH:9]([O:12][CH3:13])[CH2:10][S:6][C:2]1[S:1][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
12.3 g
Type
reactant
Smiles
S1C(=CC=C1)S
Name
Quantity
13.6 mL
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
180 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica (eluent: petrol:DCM, 2:1)

Outcomes

Product
Name
Type
product
Smiles
COC(CSC=1SC=CC1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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